(E)-3-(3,4-dimethoxyphenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acrylamide
Description
(E)-3-(3,4-Dimethoxyphenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acrylamide is a synthetic cinnamic acid-derived acrylamide featuring a 3,4-dimethoxyphenyl group conjugated to an acrylamide scaffold. The molecule incorporates a pyridine ring substituted with a thiophene moiety at the 2-position, connected via a methylene linker to the acrylamide nitrogen. This structural motif is designed to enhance binding affinity and selectivity toward biological targets, particularly in cancer and neurological disorders, due to the electron-rich aromatic systems and hydrogen-bonding capabilities of the methoxy and amide groups .
The compound’s synthesis typically involves coupling (E)-3-(3,4-dimethoxyphenyl)acrylic acid with a substituted aminopyridine derivative under peptide-coupling conditions (e.g., EDCI/DMAP in DMF), followed by purification via column chromatography. Characterization by $^1$H NMR, $^{13}$C NMR, and mass spectrometry confirms its identity and purity .
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c1-25-18-7-5-15(13-19(18)26-2)6-8-21(24)23-14-16-9-10-22-17(12-16)20-4-3-11-27-20/h3-13H,14H2,1-2H3,(H,23,24)/b8-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STCBXUFBYUADPA-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NCC2=CC(=NC=C2)C3=CC=CS3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NCC2=CC(=NC=C2)C3=CC=CS3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3,4-dimethoxyphenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acrylamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the acrylamide backbone: This can be achieved through the reaction of 3,4-dimethoxybenzaldehyde with an appropriate amine to form an imine intermediate, followed by reduction to yield the corresponding amine.
Coupling with the thiophenyl-pyridinyl moiety: The amine is then coupled with 2-(thiophen-2-yl)pyridine-4-carboxaldehyde under conditions that promote the formation of the desired acrylamide linkage. This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3,4-dimethoxyphenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(E)-3-(3,4-dimethoxyphenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acrylamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Studies: It is used in studies to understand its effects on cellular processes and pathways.
Chemical Biology: The compound serves as a tool to probe biological systems and elucidate mechanisms of action.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of (E)-3-(3,4-dimethoxyphenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Key Observations :
Antifungal Activity
(E)-3-(3,4-Dimethoxyphenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acrylamide shares structural similarities with phthalimide-containing analogues (e.g., (E)-N-(1,3-dioxoisoindolin-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide), which exhibit moderate antifungal activity against Candida and Aspergillus strains. The 3,4-dimethoxyphenyl group enhances membrane penetration, while the thiophene-pyridine moiety may improve target specificity compared to simpler aryl systems .
Enzyme Inhibition
- Acetylcholinesterase (AChE) Inhibition : The indole-ethyl analogue (5q) demonstrates potent AChE inhibition (IC$_{50}$ = 11.51 μM), attributed to π-π stacking between the indole ring and the enzyme’s catalytic site. The target compound’s thiophene-pyridine group may offer similar interactions but requires experimental validation .
- Tyrosinase and ACE Inhibition : Curcumin derivatives with analogous dimethoxyphenyl groups (e.g., compound 3d) show strong tyrosinase and ACE inhibition, suggesting that the target compound’s methoxy groups could confer similar multifunctional activity .
Physicochemical Properties
- Thermal Stability : Derivatives with electron-withdrawing groups (e.g., nitro in compound 5112) exhibit lower melting points, whereas methoxy-rich compounds (e.g., 3b) show higher thermal stability due to intramolecular hydrogen bonding .
Biological Activity
(E)-3-(3,4-dimethoxyphenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acrylamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from various studies to present a comprehensive overview.
Synthesis
The synthesis of this compound involves the reaction of 3,4-dimethoxyacetophenone with thiophene and pyridine derivatives through a series of condensation reactions. The process typically employs solvents such as dimethylformamide (DMF) and xylene under reflux conditions, leading to a final product that can be purified through recrystallization methods.
Antimicrobial Activity
Several studies have explored the antimicrobial properties of acrylamide derivatives, including our compound of interest. In vitro tests have demonstrated significant activity against various bacterial strains. For instance, the minimum inhibitory concentration (MIC) for selected derivatives has been reported as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating potent antibacterial effects .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| This compound | 0.22 | Antibacterial |
| Other derivatives | 0.25 | Antibacterial |
Antiviral Activity
In addition to its antimicrobial properties, this compound has shown potential antiviral activity. A study utilizing molecular docking techniques indicated that acrylamide analogs could inhibit chikungunya virus (CHIKV) infection by blocking viral attachment to host cells . The interaction with viral glycoproteins suggests a mechanism that warrants further exploration.
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for bacterial survival and replication.
- Disruption of Membrane Integrity : Antibacterial activity could stem from damage to bacterial cell membranes.
- Viral Entry Inhibition : For antiviral applications, the compound's ability to interfere with viral glycoprotein interactions is crucial.
Case Study 1: Antimicrobial Evaluation
A series of experiments conducted on related acrylamide compounds demonstrated varying degrees of antimicrobial efficacy. The most active derivatives were subjected to time-kill assays, revealing rapid bactericidal effects within hours of exposure.
Case Study 2: Antiviral Screening
In a controlled laboratory setting, the antiviral efficacy against CHIKV was assessed using plaque reduction assays. Results indicated that specific concentrations of the compound significantly reduced viral load compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
